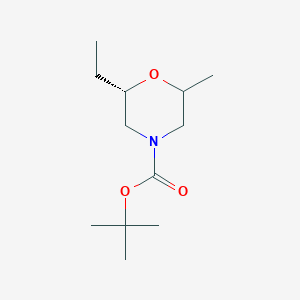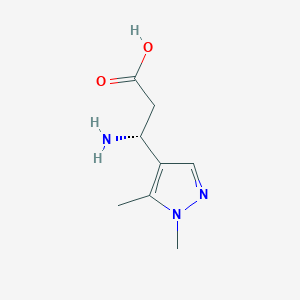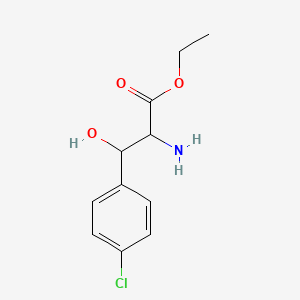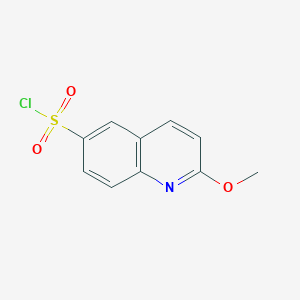
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol typically involves the reaction of pyrazole with an appropriate ethanolic reagent under controlled conditions. One common method involves the use of a chiral catalyst to ensure the production of the (1S) enantiomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.
化学反応の分析
Types of Reactions
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid.
Reduction: Produces (1S)-1-(1H-Pyrazol-4-yl)ethane.
Substitution: Produces various substituted pyrazole derivatives depending on the reagent used.
科学的研究の応用
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(1H-Pyrazol-4-yl)ethan-1-one: A ketone derivative of the compound.
1-(1H-Pyrazol-4-yl)ethane: A reduced form of the compound.
Uniqueness
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
(1S)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChIキー |
GGPILYBGTQJNOK-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=CNN=C1)O |
正規SMILES |
CC(C1=CNN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)



amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)


![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)

![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
